1-(2,3-Dihydroindol-1-yl)nonan-1-one
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Overview
Description
1-(2,3-Dihydroindol-1-yl)nonan-1-one is an organic compound with the molecular formula C17H25NO. It belongs to the class of compounds known as indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nonanone group attached to a dihydroindole moiety. It has a molecular weight of 259.3865 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydroindol-1-yl)nonan-1-one typically involves the reaction of indole derivatives with nonanone precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the indole ring undergoes acylation with a nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts acylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydroindol-1-yl)nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of nonanoic acid or other oxidized derivatives.
Reduction: Formation of 1-(2,3-Dihydroindol-1-yl)nonanol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-(2,3-Dihydroindol-1-yl)nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)nonan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydroindol-1-yl)ethanone
- 1-(2,3-Dihydroindol-1-yl)butan-1-one
- 1-(2,3-Dihydroindol-1-yl)pentan-1-one
Comparison
1-(2,3-Dihydroindol-1-yl)nonan-1-one is unique due to its longer nonanone chain, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to shorter-chain analogs, it may exhibit different biological activities and pharmacokinetic profiles, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C17H25NO |
---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)nonan-1-one |
InChI |
InChI=1S/C17H25NO/c1-2-3-4-5-6-7-12-17(19)18-14-13-15-10-8-9-11-16(15)18/h8-11H,2-7,12-14H2,1H3 |
InChI Key |
FGCSNECBHGEKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
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